Malvalic acid

Descripción general

Descripción

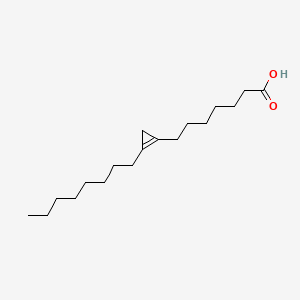

Malvalic acid is a cyclopropene fatty acid predominantly found in baobab seed oil and cottonseed oil . It is characterized by a unique cyclopropene ring structure, which is believed to contribute to various biological effects. The compound’s chemical formula is C18H32O2, and it has a molar mass of 280.452 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Malvalic acid can be synthesized from oleic acid through a series of reactions. The biosynthesis involves the conversion of oleic acid to sterculic acid, followed by an α-oxidation reaction that removes one carbon from the chain to form the 17-carbon structure of this compound .

Industrial Production Methods: Industrial preparation of this compound often involves the extraction from natural sources such as Bombax munguba and Sterculia foetida seed oils. The process includes sodium methylate-catalyzed transmethylation, followed by cooling and separation of insoluble fatty acid methyl esters. The final purification is achieved through preparative high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Malvalic acid undergoes various chemical reactions, including hydrogenation, which can remove or destroy the cyclopropene ring . It also participates in oxidation and substitution reactions.

Common Reagents and Conditions:

Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or platinum.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Often involves nucleophiles such as halides or amines under basic conditions.

Major Products:

Hydrogenation: Converts this compound to its saturated counterpart.

Oxidation: Produces various oxidized derivatives depending on the conditions.

Substitution: Results in substituted cyclopropene derivatives.

Aplicaciones Científicas De Investigación

Malvalic acid has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of cyclopropene fatty acids.

Biology: Investigated for its effects on lipid metabolism and potential toxicological impacts.

Industry: Utilized in the production of biodiesel from Sterculia foetida seed oil.

Mecanismo De Acción

Malvalic acid exerts its effects primarily through the inhibition of stearoyl-CoA desaturase, an enzyme involved in the biosynthesis of monounsaturated fatty acids from saturated fatty acids . This inhibition affects cellular membrane physiology and signaling pathways, leading to various biological outcomes, including anti-inflammatory effects and potential therapeutic benefits in diseases such as nonalcoholic steatohepatitis and cancer .

Comparación Con Compuestos Similares

Sterculic Acid: Another cyclopropene fatty acid found in Sterculia foetida seed oil.

Dihydrosterculic Acid: A hydrogenated derivative of sterculic acid, lacking the cyclopropene ring.

Lactobacillic Acid: A cyclopropane fatty acid found in the lipids of Lactobacillus species.

Uniqueness: Malvalic acid is unique due to its specific cyclopropene ring structure, which imparts distinct chemical reactivity and biological effects. Its ability to inhibit stearoyl-CoA desaturase sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .

Actividad Biológica

Malvalic acid, a cyclopropene fatty acid, is primarily found in cottonseed oil and baobab seed oil. Its unique structure, characterized by a cyclopropene ring, is associated with various biological activities and potential health implications. This article explores the biological activity of this compound, including its biosynthesis, physiological effects, and its role in animal health.

1. Biosynthesis of this compound

This compound is biosynthesized from oleic acid through a series of enzymatic reactions. The process begins with oleic acid being converted into sterculic acid, followed by an α-oxidation reaction that removes one carbon atom to yield this compound. This pathway highlights the complexity of fatty acid metabolism in plants, particularly in species like Hibiscus and Malva .

2.1 Toxicological Studies

Research has demonstrated that this compound exhibits toxicological properties, particularly when ingested in significant amounts. In animal studies, this compound has been linked to various physiological disorders, including:

- Carcinogenic Effects : this compound has been shown to have carcinogenic and co-carcinogenic properties in certain animal models .

- Impact on Liver Function : Studies involving rainbow trout indicated that diets high in cyclopropenoid fatty acids (including this compound) resulted in decreased activity of liver enzymes such as cytochrome P-450, which is crucial for drug metabolism .

- Alterations in Lipid Metabolism : Feeding trials have reported increased liver lipids and reduced lipid synthesis from acetate in animals consuming diets rich in this compound .

2.2 Dietary Implications

The presence of this compound in cottonseed oil raises concerns regarding its dietary implications for livestock and potentially for human consumption. The concentration of this compound in cottonseed oil can vary significantly, influencing its biological effects . For instance, a study indicated that cottonseed oil used in poultry diets contained about 0.12% this compound .

3. Case Studies and Research Findings

Several studies have investigated the effects of this compound on animal health:

- Study on Rainbow Trout : A comparative study assessed the effects of sterculic and malvalic acids on hepatic microsomal cytochrome P-450 systems in rainbow trout. Results showed that this compound significantly inhibited cytochrome P-450 content compared to control groups .

| Compound | Cytochrome P-450 Content | Cytochrome c Reductase Activity |

|---|---|---|

| Control | High | High |

| This compound | Low | Decreased |

| Sterculic Acid | Moderate | Decreased |

- Cottonseed Oil Effects : A study highlighted that dietary inclusion of cottonseed oil containing this compound led to observable changes in enzyme activity related to lipid metabolism in poultry .

4.

This compound is a biologically active compound with significant implications for animal health and nutrition. Its unique cyclopropene structure contributes to its toxicological profile, warranting careful consideration regarding its inclusion in diets for livestock and potential human consumption. Ongoing research is essential to fully elucidate the mechanisms underlying its biological activity and to assess the risks associated with its dietary intake.

Propiedades

IUPAC Name |

7-(2-octylcyclopropen-1-yl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-9-12-16-15-17(16)13-10-7-8-11-14-18(19)20/h2-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSSZFFAYWBIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198300 | |

| Record name | Malvalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-05-9 | |

| Record name | Malvalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALVALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02AJQ7VS2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALVALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.